molecular formula C9H10O B160219 1-Propanone-2,2-d2,1-phenyl- CAS No. 129848-87-9

1-Propanone-2,2-d2,1-phenyl-

Cat. No. B160219
M. Wt: 136.19 g/mol
InChI Key: KRIOVPPHQSLHCZ-CBTSVUPCSA-N
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Patent
US04528400

Procedure details

Further examples of ketones produced from ketones and carboxylic acids include: acetone and benzoic acid to obtain acetophenone; acetone and propionic acid to obtain methyl ethyl ketone and diethyl ketone; acetone and phenylacetic acid to obtain phenylacetone; diethyl ketone and acetic acid to obtain acetone and methyl ethyl ketone; diethyl ketone and benzoic acid to obtain propiophenone; benzophenone and acetic acid to obtain acetophenone; and benzoic acid and methyl ethyl ketone to obtain acetophenone and propiophenone.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[CH3:5][C:6]([CH3:8])=O.[CH2:9]([C:11]([CH3:13])=[O:12])[CH3:10]>C(C(CC)=O)C>[C:1]([OH:4])(=[O:3])[C:2]1[CH:10]=[CH:9][CH:8]=[CH:6][CH:5]=1.[C:11]([C:13]1[CH:2]=[CH:1][CH:8]=[CH:6][CH:5]=1)(=[O:12])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
C(CC)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04528400

Procedure details

Further examples of ketones produced from ketones and carboxylic acids include: acetone and benzoic acid to obtain acetophenone; acetone and propionic acid to obtain methyl ethyl ketone and diethyl ketone; acetone and phenylacetic acid to obtain phenylacetone; diethyl ketone and acetic acid to obtain acetone and methyl ethyl ketone; diethyl ketone and benzoic acid to obtain propiophenone; benzophenone and acetic acid to obtain acetophenone; and benzoic acid and methyl ethyl ketone to obtain acetophenone and propiophenone.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([OH:4])(=[O:3])[CH3:2].[CH3:5][C:6]([CH3:8])=O.[CH2:9]([C:11]([CH3:13])=[O:12])[CH3:10]>C(C(CC)=O)C>[C:1]([OH:4])(=[O:3])[C:2]1[CH:10]=[CH:9][CH:8]=[CH:6][CH:5]=1.[C:11]([C:13]1[CH:2]=[CH:1][CH:8]=[CH:6][CH:5]=1)(=[O:12])[CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Name
Type
product
Smiles
C(CC)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.